Product packaging for Elisabethin D(Cat. No.:)

Elisabethin D

Cat. No.: B1212307
M. Wt: 332.4 g/mol
InChI Key: WERIXDUPZQEXGL-HLGGYWDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisabethin D is a member of the elisabethane family of natural diterpenes, first isolated from the Caribbean gorgonian Pseudopterogorgia elisabethae . This compound features a complex tricyclic 5,6,6-ring system with multiple contiguous stereocenters, including quaternary all-carbon spiro centers, and a highly oxidized enedione moiety . Its intricate molecular architecture makes it a compound of significant interest in organic chemistry and natural product research. This compound was identified alongside other novel metabolites such as elisabethin A, B, and C, and is speculated to be a potential biosynthetic precursor to other natural products like elisapterosin B and colombiasin A . This potential role makes it valuable for studies investigating biosynthetic pathways. The specific biological activities, mechanism of action, and research applications of this compound itself are not fully elucidated in the available literature and constitute an active area of scientific inquiry. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1212307 Elisabethin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,3S,3aR,6S,6aS,10aS)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

InChI

InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19-,20+/m0/s1

InChI Key

WERIXDUPZQEXGL-HLGGYWDVSA-N

SMILES

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C

Synonyms

elisabethin D

Origin of Product

United States

Advanced Methodologies for Elisabethin D Characterization and Structural Elucidation

Optimized Isolation and Purification Strategies for Elisabethin D

The isolation and purification of this compound from its natural source are critical preliminary steps that ensure the integrity of the compound for subsequent structural analysis. While specific optimization details for this compound are not exhaustively detailed in the provided literature, standard practices in natural product chemistry, including advanced chromatographic techniques, are employed.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures obtained during extraction. Flash chromatography, a rapid and efficient technique, has been utilized in the synthetic efforts related to compounds within the elisabethane family, suggesting its applicability for purification.

TechniqueMobile Phase CompositionApplicationReference
Flash ChromatographyPetroleum ether/Ethyl acetate (B1210297) (10:1)Purification of related compounds in synthesis efforts nih.gov

Modern Crystallization Approaches

The determination of a compound's structure via X-ray diffraction crystallography inherently requires the successful crystallization of the molecule. Literature indicates that the crystal structures of this compound have been determined researchgate.net, implying that suitable crystallization conditions were developed. Crystallization is a powerful purification method that yields highly ordered solid-state material, essential for obtaining high-resolution structural data. While specific details on the "modern" crystallization approaches used for this compound are not elaborated upon in the provided snippets, its successful crystallization for structural analysis is a significant finding.

Spectroscopic and Spectrometric Analysis for Comprehensive Structural Determination

A suite of spectroscopic and spectrometric techniques is employed to elucidate the intricate details of this compound's molecular architecture. These methods provide complementary information, from atomic connectivity to precise elemental composition and three-dimensional conformation.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, is a cornerstone for determining the connectivity of atoms within a molecule and establishing its stereochemistry. For this compound, advanced NMR techniques, including two-dimensional (2D) NMR correlation methods, were instrumental in its structural elucidation acs.org. These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the mapping of proton-proton and proton-carbon correlations, thereby establishing the molecular framework and relative stereochemistry nih.govacs.org.

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
1D NMR (¹H, ¹³C)Chemical shifts, multiplicities, integration; basic structural informationUsed in related studies nih.gov
2D NMR Correlation Methods¹H-¹H connectivities (COSY), ¹H-¹³C direct connectivities (HSQC), long-range ¹H-¹³C connectivities (HMBC)Crucial for structure elucidation acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy)Spatial proximity of protons, aiding in stereochemical assignmentsUsed in related studies nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratios of molecular ions and their fragments, enabling the determination of the exact elemental composition and molecular formula of this compound acs.org. Techniques such as Electrospray Ionization (ESI), Electron Ionization (EI), and Fast Atom Bombardment (FAB) are commonly used to ionize and detect these molecules. The accurate mass measurements obtained through HRMS are critical for confirming the proposed molecular structure and distinguishing it from isobaric compounds.

Mass Spectrometry TechniqueInformation ProvidedRelevance to this compound
HREI-MS (High-Resolution Electron Ionization Mass Spectrometry)Precise molecular mass, elemental compositionUsed for elucidation acs.org
HRFAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry)Precise molecular mass, elemental compositionUsed for elucidation acs.org
HRMS (ESI) (High-Resolution Electrospray Ionization Mass Spectrometry)Precise molecular mass, elemental composition (often as adducts like [M+H]+)Used in related studies nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Elisabethin D

Proposed Origin of Elisabethanes from Terpenoid Precursors

The biosynthesis of the vast and diverse family of terpenoid natural products, including the elisabethanes, is believed to start from a common, relatively simple building block. tuwien.atresearchgate.net The proposed pathway to Elisabethin D begins with a universal precursor and proceeds through a series of complex enzymatic steps to construct the characteristic carbon skeleton.

Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Precursor

The journey to this compound begins with Geranylgeranyl Diphosphate (GGPP), a 20-carbon isoprenoid. researchgate.netechelon-inc.comuab.cat GGPP serves as a universal precursor for the biosynthesis of diterpenes and a wide array of other important metabolites in both marine and terrestrial organisms. nih.govnih.govresearchgate.netresearchgate.netmpg.de It is assembled from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). echelon-inc.commpg.de The formation of GGPP itself is a critical step, catalyzed by GGPP synthase, which ensures a steady supply of this essential precursor for the downstream construction of complex molecules like this compound. researchgate.netnih.gov The presence of numerous diterpenoids based on different carbon skeletons within P. elisabethae strongly supports the hypothesis of a common biosynthetic origin from GGPP. researchgate.netnih.gov

Enzymatic Cyclization and Initial Carbon Skeleton Formation

The first committed step in the biosynthesis of elisabethanes is the remarkable transformation of the linear GGPP molecule into a complex cyclic structure. This crucial cyclization cascade is initiated by a specialized enzyme known as elisabethatriene (B1243429) synthase. tuwien.athebmu.edu.cn This enzyme triggers a nucleophilic attack, forming a bond between C-1 and C-10 of the GGPP molecule to create a ten-membered ring intermediate. tuwien.at

This initial cyclization generates a tertiary carbocation, which then undergoes a series of hydride shifts and a second cyclization to form a decalin ring system. tuwien.at The process culminates in the formation of elisabethatriene, a key intermediate possessing the bicyclic serrulatane carbon skeleton. tuwien.atnih.gov This serrulatane framework is considered a pivotal branching point, leading not only to the elisabethanes but also to other classes of diterpenoids found in P. elisabethae, such as the pseudopterosins. tuwien.atnih.govtuwien.at The transformation from the serrulatane skeleton to the tricyclic elisabethane carbon framework is a subsequent key step in the pathway. tuwien.attuwien.at

Key Biosynthetic Transformations Leading to this compound

With the core carbon skeleton established, a series of precise enzymatic modifications are required to sculpt the final architecture of this compound. These transformations include oxidative reactions, skeletal rearrangements, and stereoselective steps that define the molecule's unique three-dimensional shape.

Oxidative Modifications and Hydroxylation Events

Oxidative modifications are central to the maturation of the elisabethane skeleton. elifesciences.orgnih.gov Following the formation of elisabethatriene, the biosynthetic pathway is believed to proceed through a series of oxidation steps. uibk.ac.at It is proposed that elisabethatriene is first converted to its aromatic derivative, erogorgiaene. nih.govuibk.ac.at Further oxidations lead to the formation of a quinone intermediate. tuwien.atuibk.ac.at

The final step that distinguishes this compound from its close relative, Elisabethin A, is a highly specific hydroxylation event. tuwien.at It is hypothesized that a nucleophilic attack by a hydroxide (B78521) ion (OH-) at a specific carbon atom (C-9 in serrulatane numbering) on an advanced intermediate triggers the final spiro-cyclization to form the elisabethane framework. tuwien.at This hydroxylation results in the formation of this compound (where R=OH), while the addition of a hydride ion (H-) at the same position would lead to Elisabethin A (R=H). tuwien.at

Rearrangement Pathways within the Elisabethane Skeleton

The formation of the elisabethane skeleton from the serrulatane precursor is itself a significant molecular rearrangement. tuwien.attuwien.at This transformation involves the formation of a new carbon-carbon bond that creates the characteristic 5,6,6-tricyclic ring system of the elisabethanes. tuwien.at

Furthermore, the elisabethane skeleton is considered a "super precursor" from which other, even more complex, rearranged diterpenes found in P. elisabethae could be synthesized. tuwien.at For instance, the tetracyclic colombiasin A and the cage-like structures of the elisapterosins are thought to be derived from an elisabethin-type precursor through further skeletal rearrangements. tuwien.atnih.govtuwien.at This highlights the central role of the elisabethane framework as a hub in a complex biosynthetic network.

Stereoselective Enzymatic Steps

The biosynthesis of this compound is a highly stereocontrolled process, resulting in a molecule with a defined three-dimensional arrangement of its atoms. researchgate.net this compound, like other elisabethanes, possesses multiple contiguous stereocenters, which must be set with absolute precision by the enzymes involved in the pathway. tuwien.at

The enzymatic reactions, from the initial cyclization of GGPP to the final hydroxylation, are inherently stereoselective. acs.orgfrontiersin.orgnih.govcsic.esmdpi.com Enzymes create a chiral environment in their active sites, which dictates the facial selectivity of bond formations and the specific configuration of the resulting stereocenters. While the specific enzymes responsible for each stereoselective step in this compound biosynthesis have not yet been fully characterized, the stereochemical outcome of the final product provides clear evidence of their remarkable precision. tuwien.at Synthetic chemistry efforts aimed at producing elisabethanes often strive to mimic this high degree of stereocontrol observed in the natural biosynthetic pathway. acs.orgnih.govnih.gov

Chemoenzymatic and Genetic Approaches for Biosynthesis Elucidation

The biosynthesis of complex marine natural products such as this compound, a member of the elisabethane diterpene family isolated from the Caribbean gorgonian Pseudopterogorgia elisabethae, presents a significant scientific challenge. Unraveling the intricate enzymatic steps that construct its unique tricyclic carbon skeleton requires a combination of advanced chemoenzymatic and genetic methodologies. While specific studies focusing exclusively on this compound are limited, research into the broader elisabethane and related pseudopterosin pathways within P. elisabethae provides a foundational understanding of the likely biosynthetic strategies involved. These approaches are critical for confirming proposed biosynthetic intermediates, identifying the responsible enzymes, and ultimately mapping the genetic blueprint for their production.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway. wikipedia.org By introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ²H, ¹⁸O), researchers can track their incorporation into downstream intermediates and final products, thereby confirming biogenetic relationships. wikipedia.org

While direct isotopic labeling experiments culminating in the formation of this compound have not been detailed in the available literature, studies on co-occurring metabolites from P. elisabethae have been crucial in elucidating the early stages of the elisabethane pathway. The biosynthesis is proposed to start from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). acs.org Research focused on the related pseudopterosins, which share a common origin with elisabethanes, has successfully utilized radiolabeled precursors. For instance, investigations by Kerr and coworkers involved feeding [1-³H]-GGPP to cell-free extracts of P. elisabethae, which led to the radioactivity-guided isolation of elisabethatriene, confirming it as the initial cyclized product of the pathway. nih.govresearchgate.net Further experiments have also tracked the transformation of elisabethatriene into other downstream products like erogorgiaene. researchgate.net

These studies establish a validated starting point for the elisabethane scaffold. It is hypothesized that subsequent enzymatic modifications of an elisabethin-type precursor lead to the various members of the family, including this compound. figshare.com However, specific labeling experiments to confirm the final oxidative and functionalization steps that yield this compound remain to be reported.

Table 1: Isotopic Labeling Studies on Precursors to the Elisabethane Skeleton

Labeled PrecursorOrganism/System UsedKey FindingReference
[1-³H]-Geranylgeranyl Pyrophosphate (GGPP)Cell-free extracts of P. elisabethaeConfirmed elisabethatriene as the diterpene cyclase product and an early intermediate in the pathway. nih.gov
Labeled ElisabethatrieneIn vivo experiments with P. elisabethaeDemonstrated the conversion of elisabethatriene to the aromatized compound erogorgiaene. researchgate.net

Enzyme Isolation and Characterization

The biosynthesis of this compound from the linear precursor GGPP is orchestrated by a series of specialized enzymes. The characterization of these biocatalysts is essential for understanding the reaction mechanisms and for potential applications in biocatalysis.

The key initial step is the cyclization of GGPP, catalyzed by a diterpene cyclase (or terpene synthase). This enzyme is responsible for forming the characteristic carbocyclic core of the elisabethane family. Research has focused on isolating this diterpene cyclase from P. elisabethae to understand the formation of elisabethatriene, the gateway intermediate to both pseudopterosins and elisabethanes. nih.govcapes.gov.br The isolation of this enzyme provides a critical tool for in vitro assays and for probing the initial cyclization cascades. acs.org

Following the formation of the initial elisabethatriene skeleton, a series of tailoring enzymes are required to produce the final structure of this compound. These enzymes would include oxidoreductases, such as cytochrome P450 monooxygenases or dehydrogenases, responsible for introducing hydroxyl groups and other oxidative modifications that distinguish this compound from other related compounds. To date, the specific tailoring enzymes involved in the terminal steps of this compound biosynthesis have not been isolated and characterized from P. elisabethae.

Table 2: Proposed Enzymes in the Biosynthesis of this compound

Enzyme ClassProposed FunctionSubstrate (Hypothesized)Product (Hypothesized)StatusReference
Diterpene CyclaseCatalyzes the initial cyclization of the linear C20 precursor.Geranylgeranyl PyrophosphateElisabethatrieneActivity confirmed in cell-free extracts of P. elisabethae. nih.gov
Oxidoreductases (e.g., P450s)Introduce hydroxyl groups and perform other oxidative modifications on the core skeleton.Elisabethin PrecursorThis compoundNot yet isolated or characterized for the this compound pathway. figshare.com

Gene Cluster Identification and Heterologous Expression

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are co-located on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing the BGC for this compound would provide the complete genetic blueprint for its production.

The identification of the elisabethane BGC is complicated by the symbiotic nature of the source organism, P. elisabethae. Marine invertebrates often host symbiotic microorganisms that are the true producers of their defensive secondary metabolites. Studies on the related pseudopterosins have suggested that the dinoflagellate symbiont, Symbiodinium sp., is the actual producer of these diterpenes. acs.org This implies that the BGC for elisabethanes, including this compound, likely resides within the genome of this symbiont rather than the gorgonian host itself.

To date, the complete BGC for this compound has not been reported. The general strategy involves genome sequencing of the producing organism (or its symbiont) and using bioinformatic tools to mine for sequences homologous to known terpene synthases and tailoring enzymes like P450s. rsc.org Once a putative BGC is identified, heterologous expression—the transfer of the gene cluster into a more tractable host organism like Escherichia coli or yeast—is a primary goal. rsc.orgpnas.org Successful heterologous expression would not only confirm the function of the gene cluster but also open the door to a sustainable biotechnological supply of this compound and its derivatives. However, achieving this for a complex eukaryotic symbiont BGC remains a significant challenge.

Table 3: Hypothetical Gene Composition of an this compound Biosynthetic Gene Cluster

GeneEncoded Enzyme (Hypothesized)Function in Pathway
eliA (or homolog)Diterpene CyclaseFormation of the initial elisabethatriene skeleton.
eliB (or homolog)Cytochrome P450 MonooxygenaseHydroxylation/oxidation of the diterpene core.
eliC (or homolog)DehydrogenaseFurther oxidative modifications.
eliT (or homolog)TransporterExport of the final compound.
eliR (or homolog)Regulatory ProteinControl of gene cluster expression.

Synthetic Strategies Towards Elisabethin D and Its Analogs

Retrosynthetic Analysis of the Elisabethin D Molecular Architecture

The retrosynthetic analysis of this compound is intrinsically linked to that of Elisabethin A, as they share the same core structure and differ only by a hydroxyl group. tuwien.atresearchgate.net Synthetic efforts have largely focused on the construction of the elisabethane skeleton, with the understanding that late-stage oxidations or functional group manipulations could yield the various members of the family. tuwien.at

Disconnection Strategies for Key Bonds

The primary challenge in the retrosynthesis of the elisabethane core lies in the strategic disassembly of the tricyclic system. A dominant and recurring strategy in the literature is the application of an intramolecular Diels-Alder (IMDA) reaction . nih.govresearchgate.net This powerful cycloaddition allows for the formation of the 6,6-ring system in a single, stereocontrolled step.

A common retrosynthetic disconnection is illustrated by the work of Mulzer and Rawal, who both targeted the elisabethane skeleton. tuwien.atnih.govnih.gov The key disconnection involves the C-C bonds formed in the Diels-Alder reaction, leading back to a quinone-diene precursor. This precursor contains a masked quinone that acts as the dienophile and a diene side chain. thieme-connect.com

Another key disconnection strategy involves a stepwise approach to ring formation. This can include the initial construction of the decalin (6,6-ring) system, followed by the annulation of the five-membered ring. researchgate.netnih.gov This latter step can be envisioned through various methods, including palladium-catalyzed ene annulations. researchgate.net

Biosynthetically, it is proposed that elisabethanes arise from a serrulatane precursor through a conjugate addition and cyclization cascade. tuwien.at This has inspired synthetic approaches that aim to mimic this transformation, disconnecting the spirocyclic junction of the five-membered ring. tuwien.at

Identification of Chiral Auxiliaries and Starting Materials

The enantioselective synthesis of this compound and its analogs necessitates the use of chiral starting materials or auxiliaries to control the absolute stereochemistry of the multiple stereocenters.

One of the notable chiral starting materials employed in the synthesis of the elisabethane skeleton is (S)-hydroxy-2-methyl-propionate . nih.gov This readily available chiral building block can be elaborated into a key fragment containing one of the stereocenters, which is then incorporated into the main carbon framework. nih.gov

Evans oxazolidinone auxiliaries have also been a feature in synthetic approaches. tuwien.at These auxiliaries are well-established for their ability to direct stereoselective alkylation reactions, allowing for the controlled introduction of chirality early in the synthetic sequence. sigmaaldrich.comwikipedia.org For instance, an arylacetic acid fragment can be coupled with an Evans auxiliary to facilitate a diastereoselective alkylation with a chiral halide building block. tuwien.at

Total Synthesis Approaches to the Elisabethane Core and this compound

The total synthesis of the elisabethane core has been a significant undertaking, with several research groups contributing to the field. These efforts have not only provided access to these complex natural products but have also spurred the development of new synthetic methods.

Cascade Reactions and Sequential Transformations

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient pathway to complex molecules like the elisabethanes. 20.210.105 The biomimetic IMDA reaction is a prime example of a cascade, where the oxidation of a hydroquinone (B1673460) precursor to a quinone in situ triggers the intramolecular cycloaddition. nih.gov This transformation can be carried out under mild, biomimetic conditions, for instance, using ferric chloride in water at room temperature. nih.gov

Another example of a sequential transformation is the ring-closing metathesis (RCM) followed by other reactions. In some approaches towards the elisabethane skeleton, an RCM reaction has been employed to form a key cyclic intermediate. acs.org

Furthermore, a novel sulfonium (B1226848) ylide induced fragmentation of a polycyclic ketone has been reported as a key step in a formal synthesis of the Elisabethin A skeleton, showcasing the power of sequential transformations in constructing complex frameworks. researchgate.netnih.gov

Key Transformation Description Reagents/Conditions Reference
Biomimetic IMDAIn situ oxidation of a hydroquinone to a quinone, followed by intramolecular Diels-Alder reaction.Ferric chloride, water, room temperature nih.gov
Palladium-ene AnnulationFormation of the cyclopentane (B165970) ring onto the decalin system.Palladium catalyst researchgate.net
Sulfonium Ylide FragmentationFragmentation of a polycyclic ketone to reveal the elisabethane skeleton.Sulfonium ylide researchgate.netnih.gov

Enantioselective Synthesis Methodologies

Ensuring the correct absolute stereochemistry is paramount in the total synthesis of natural products. As mentioned, the use of chiral starting materials and auxiliaries is a common strategy. nih.govtuwien.at

In addition to substrate-controlled methods, catalyst-controlled enantioselective reactions have been explored. For instance, efforts have been made to employ chiral molybdenum catalysts for enantioselective ring-closing metathesis, although with limited success in some reported cases for the elisabethane system. acs.org

The development of enantioselective versions of the key Diels-Alder reaction is another important avenue. While not explicitly detailed for a successful this compound synthesis in the reviewed literature, the use of chiral Lewis acids to catalyze Diels-Alder reactions is a well-established strategy in organic synthesis and represents a potential route to an enantioselective synthesis of the elisabethane core. iitk.ac.inwikipedia.org

The challenge of controlling all six contiguous stereocenters of this compound remains a significant hurdle, often requiring a combination of stereocontrolled reactions. acs.org

Novel Chemical Transformations for Elisabethane Construction

The pursuit of the elisabethane core has led to the application and development of novel chemical transformations. One of the most significant is the use of an intramolecular Diels-Alder reaction employing a terminal (Z)-diene . nih.gov This was a key step in the first reported total synthesis of Elisabethin A. nih.gov

The Rawal group's synthesis of an elisapterosin B precursor also featured pivotal steps, including a pinacol-type ketal rearrangement to transfer chirality and a biosynthesis-inspired oxidative cyclization of an elisabethin precursor to form the cage-like elisapterosin skeleton. researchgate.netresearchgate.netnih.gov This demonstrates how the elisabethane framework can be a versatile intermediate for accessing other related natural products.

A Claisen rearrangement of an aryl dienyl ether has been highlighted as a reliable and high-yielding method for constructing a key intermediate in more recent synthetic efforts towards Elisabethin A. acs.org This transformation allows for the efficient installation of a crucial part of the carbon skeleton.

Furthermore, a high-yielding cyclization under Mitsunobu conditions was employed to prepare a highly functionalized bicyclic 6,5-spiro compound, an unusual and important intermediate in a second-generation approach. acs.orgresearchgate.net

Novel Transformation Significance Key Reagents/Conditions Reference
IMDA with terminal (Z)-dieneFirst application in the context of elisabethane synthesis.Heat or Lewis acid nih.gov
Oxidative CyclizationBiosynthesis-inspired route from an elisabethin precursor to elisapterosin B.Oxidizing agent researchgate.netnih.gov
Aryl Dienyl Ether Claisen RearrangementEfficient construction of a key intermediate.Heat or Lewis acid acs.org
Spirocyclization via Mitsunobu ReactionFormation of a functionalized 6,5-spiro system.DEAD, PPh₃ acs.orgresearchgate.net

Semi-synthetic Modification and Derivatization of Natural this compound

Semi-synthesis begins with the natural product isolated from its source and modifies it through a limited number of chemical steps. wikipedia.org This approach is particularly valuable when the core scaffold of a molecule is highly complex to construct from scratch, but its peripheral functional groups offer handles for chemical manipulation. For a molecule like this compound, which is isolated in very small quantities, semi-synthesis provides a vital route to generate derivatives for further study. wikipedia.orgtuwien.at

Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another without altering the carbon skeleton of the molecule. numberanalytics.com These transformations are a cornerstone of organic synthesis, allowing chemists to fine-tune the properties of a molecule. numberanalytics.comsolubilityofthings.com In the context of this compound, FGIs can be applied to its existing functionalities to explore their role in its biological activity.

Key functional groups on the this compound scaffold that are amenable to interconversion include the hydroxyl (-OH) group and the enone moiety.

Reactions of the Hydroxyl Group: The secondary alcohol in this compound is a prime target for modification. It can be readily converted into other functional groups. For instance, esterification, the reaction of the alcohol with a carboxylic acid or its derivative, can produce a variety of esters. solubilityofthings.com This is exemplified by the natural product this compound acetate (B1210297), where the hydroxyl group is acetylated. acs.org Other potential transformations include oxidation of the secondary alcohol to a ketone using mild oxidizing agents. solubilityofthings.com

Reactions of the Enone System: The α,β-unsaturated ketone (enone) system is another key reactive site. The double bond can undergo reduction (hydrogenation) to a saturated ketone, or the carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride. solubilityofthings.com Such modifications would significantly alter the electronic properties and conformation of that part of the molecule.

Table 1: Potential Functional Group Interconversions for this compound

Original Functional GroupTarget Functional GroupGeneral Reaction Type
Secondary AlcoholEsterEsterification/Acylation
Secondary AlcoholKetoneOxidation
Enone (Carbonyl)Allylic AlcoholReduction
Enone (Alkene)AlkaneHydrogenation

A chemical scaffold refers to the core structure of a molecule. mdpi.com In drug discovery, new molecular scaffolds can be attached to a parent molecule to explore new chemical space and create analogs with improved properties. nih.gov This strategy involves forming new carbon-carbon or carbon-heteroatom bonds to append larger, often cyclic, structures to the this compound framework.

The goal of introducing new scaffolds is often to create libraries of related compounds for biological screening. nih.gov While specific examples of attaching entirely new, complex scaffolds to this compound are not extensively documented, the principles of such derivatization are well-established in natural product chemistry. nih.gov For instance, functional handles like the hydroxyl group could be used as an attachment point. It could be converted into a good leaving group to allow for substitution reactions or used in condensation reactions to link new molecular fragments. Modern cross-coupling reactions could also potentially be employed to attach new aryl or vinyl scaffolds if suitable starting materials can be prepared from this compound.

Methodological Challenges and Advancements in this compound Synthesis

The total synthesis of this compound and its congeners is a significant undertaking due to the molecule's structural complexity. Such endeavors face numerous methodological hurdles but also drive the development of new synthetic technologies. nih.govuni-lj.si

One of the greatest challenges in synthesizing this compound is controlling its stereochemistry. The molecule possesses a tricyclic cis-trans fused 5,6,6-ring system and features six contiguous stereocenters. tuwien.atacs.org The precise three-dimensional arrangement of these centers is critical for the molecule's identity and function, and recreating this arrangement in the lab is exceptionally difficult.

Early synthetic approaches toward the related Elisabethin A, which shares the same core skeleton, encountered significant obstacles. Initial strategies that relied on Diels-Alder reactions as a key step to construct the ring system were ultimately unsuccessful in achieving the desired structure. tuwien.atacs.org

More recent and successful strategies have introduced advanced methods to overcome these stereochemical challenges:

Intramolecular Reactions: An efficient synthesis of the related elisapterosin B utilized an intramolecular Diels-Alder (IMDA) reaction of a specifically configured diene to construct the elisabethin skeleton with high stereocontrol. nih.govresearchgate.net

Chirality Transfer: In the same synthesis, a pinacol-type ketal rearrangement was employed to transfer chirality from a known starting material to the developing core of the molecule. nih.govresearchgate.net

Biomimetic Synthesis: A key advancement was the use of a biosynthesis-inspired oxidative cyclization of an elisabethin precursor to form the final, complex ring system of elisapterosin B. nih.govresearchgate.net This approach mimics nature's proposed pathway to construct the molecule.

Strategic Cyclizations: In a recent approach toward Elisabethin A, a high-yielding cyclization under Mitsunobu conditions was a key step, allowing for the preparation of a highly functionalized bicyclic spiro compound, which is an advanced intermediate. acs.org

These advancements highlight a shift towards more sophisticated, often intramolecular and biomimetic, strategies to solve the profound challenge of stereocontrol in this complex polycyclic system.

For natural products like this compound that are isolated in minute quantities from their natural source, an efficient and scalable synthetic route is essential for any future applications. tuwien.at Yield optimization and scalability are therefore critical considerations throughout the development of a synthetic pathway.

Scalability: A scalable synthesis is one that can be reliably performed on a larger scale (milligrams to grams or kilograms) without significant drops in yield or safety issues. nih.govresearchgate.net Key to scalability is the use of robust reactions that are not overly sensitive to minor fluctuations in conditions. Furthermore, scalable routes tend to avoid costly reagents, extreme temperatures or pressures, and purification methods that are difficult to perform on a large scale, such as column chromatography. beilstein-journals.org Developing a synthesis that replaces problematic reagents (e.g., heavy metals) or multiple chromatographic purifications with simpler workups or crystallizations is a major goal for making the laboratory preparation of a molecule like this compound practical. beilstein-journals.org

Molecular Mechanisms of Action and Biological Activities of Elisabethin D

In Vitro Biological Activity Profiling and High-Throughput Screening

The initial investigation into the biological effects of a novel compound like Elisabethin D typically begins with a broad assessment of its activity in various in vitro models. High-throughput screening (HTS) methodologies allow for the rapid and efficient testing of the compound against a wide array of biological targets and cell-based systems. This approach helps to identify potential therapeutic areas where the compound may be effective.

Cellular Viability and Proliferation Assays in Disease Models (e.g., cancer cell lines)

A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation, particularly in the context of diseases like cancer. These assays measure the ability of a compound to inhibit the growth of or kill cancer cells. A panel of cancer cell lines representing different tumor types would be treated with varying concentrations of this compound. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, is a key parameter determined from these assays. Common assays used for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting methods.

Illustrative Data Table: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.1
HeLaCervical Cancer12.5

Antimicrobial Efficacy against Pathogenic Microorganisms

The potential of this compound as an antimicrobial agent would be investigated by testing its ability to inhibit the growth of or kill various pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of the compound that prevents visible growth of a microbe. This is typically determined using broth microdilution or agar (B569324) dilution methods. A broad panel of clinically relevant strains, including drug-resistant variants, would be tested to determine the spectrum of activity.

Illustrative Data Table: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Candida albicansFungus8
MRSA (Methicillin-resistant S. aureus)Drug-resistant bacteria32

Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays

To explore the anti-inflammatory potential of this compound, its effects on key inflammatory pathways would be assessed in relevant cell-based models. For example, immune cells such as macrophages could be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of this compound. The production of pro-inflammatory mediators, such as nitric oxide (NO), and cytokines, like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), would then be quantified using methods like the Griess assay and enzyme-linked immunosorbent assays (ELISAs), respectively. A reduction in these inflammatory markers would indicate potential anti-inflammatory activity.

Enzyme Inhibition Assays against Relevant Biological Targets

Many drugs exert their effects by inhibiting specific enzymes. To investigate this for this compound, a panel of enzyme inhibition assays would be conducted against enzymes that are known to be important in various diseases. For instance, if anticancer activity is observed, enzymes involved in cell cycle regulation (e.g., cyclin-dependent kinases) or signal transduction (e.g., protein kinases) would be logical targets. These assays measure the ability of the compound to reduce the activity of a purified enzyme, and the results are often expressed as an IC50 value.

Illustrative Data Table: Enzyme Inhibition Profile of this compound

Enzyme TargetTherapeutic AreaIC50 (µM)
Cyclooxygenase-2 (COX-2)Inflammation2.5
5-Lipoxygenase (5-LOX)Inflammation7.8
Tyrosine Kinase (e.g., EGFR)Cancer1.2
Histone Deacetylase (HDAC)Cancer4.6

Identification and Validation of Specific Molecular Targets

Following the initial screening for biological activity, the next crucial step is to identify the specific molecular target(s) through which the compound exerts its effects. This is fundamental to understanding its mechanism of action and for further drug development.

Protein Binding Assays and Target Engagement Studies

Once potential protein targets are hypothesized or identified, direct binding assays are performed to confirm the interaction between this compound and the target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics. Furthermore, target engagement studies are conducted in a cellular context to confirm that the compound interacts with its intended target within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of this compound would provide strong evidence of target engagement.

Gene Expression Profiling and Pathway Analysis

To understand the molecular effects of a compound like this compound, researchers would typically perform gene expression profiling. This technique analyzes the messenger RNA (mRNA) levels in a cell or tissue sample to determine which genes are actively being expressed and to what extent. The resulting "transcriptome" provides a comprehensive snapshot of the cellular response to the compound. nih.gov

Methods such as DNA microarrays or RNA sequencing (RNA-Seq) would be utilized to generate this data. For instance, in studies of other substances, formalin-fixed paraffin-embedded (FFPE) tissues, a common source of archival clinical material, can be analyzed using techniques like the DASL (cDNA-mediated annealing, selection, extension, and ligation) assay. sinica.edu.twnih.gov This allows for the examination of thousands of genes simultaneously. nih.gov

Once a list of differentially expressed genes is generated, pathway analysis is employed to interpret the biological context. nih.gov This computational approach identifies biological pathways, such as signaling or metabolic pathways, that are significantly enriched with the affected genes. nih.govresearchgate.net Tools like WebGestalt and databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are often used for this purpose. nih.gov This analysis helps to elucidate the broader biological functions being modulated by the compound, for example, by revealing its impact on immune responses or cellular metabolism. nih.govresearchgate.net

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a common method to determine if a compound activates or inhibits a specific cellular receptor. nih.govnih.govyoutube.com These assays are engineered so that the activation of the receptor of interest leads to the expression of an easily measurable "reporter" gene, such as luciferase or β-lactamase. nih.govnih.govthermofisher.com

For example, to test if this compound interacts with a nuclear receptor, cells would be transfected with a plasmid containing a response element for that receptor linked to a luciferase reporter gene. nih.gov If the compound binds to and activates the receptor, the receptor-ligand complex will bind to the response element and drive the transcription of the luciferase gene. The resulting light emission can then be quantified to measure the extent of receptor activation. nih.gov These assays are highly adaptable and can be performed in a high-throughput format, allowing for the rapid screening of numerous compounds. nih.govnih.gov

In Vivo Studies on Model Organisms (excluding human trials)

In vivo studies, conducted in living organisms, are crucial for understanding the complex biological effects of a compound that cannot be fully captured by in vitro experiments. nih.govcureraredisease.org

Efficacy Assessment in Pre-clinical Disease Models (e.g., infection models, inflammation models)

To assess the therapeutic potential of a compound like this compound, it would be tested in preclinical disease models. These are animal models, often in rodents, that mimic aspects of human diseases. cureraredisease.orgnih.gov For instance, if the compound is hypothesized to have anti-inflammatory properties, it might be evaluated in a rat model of adjuvant-induced arthritis. nih.gov Efficacy in such models is typically measured by observing improvements in clinical signs, as well as histological and radiographic changes in the affected tissues. nih.gov In infection models, such as a mouse model of tuberculosis, efficacy would be determined by the compound's ability to reduce the bacterial burden in target organs like the lungs. nih.gov

Evaluation of Biological Response and Phenotypic Changes

Beyond disease-specific efficacy, in vivo studies also evaluate the broader biological responses and phenotypic changes induced by a compound. This can involve monitoring changes in biomarkers, which are measurable indicators of a biological state or condition. nih.gov For example, in an inflammation model, researchers might measure the levels of inflammatory cytokines in the blood or lymph nodes of treated animals. nih.gov Phenotypic changes, which are observable characteristics of an organism, are also documented. These could range from changes in weight and behavior to more specific physiological alterations. nih.gov

Structure Activity Relationship Sar Studies of Elisabethin D and Its Derivatives

Rational Design and Synthesis of Elisabethin D Analogs for SAR

The rational design of analogs is a cornerstone of SAR studies, aiming to systematically probe the molecular interactions between a compound and its biological target.

Detailed studies involving the systematic modification of key functional groups of this compound have not been reported in the available scientific literature. Such studies would typically involve the targeted alteration of moieties like hydroxyl groups, methyl groups, or other substituents on the core diterpenoid scaffold to assess their impact on a specific biological activity. While the total synthesis of the related Elisabethin A has been described, providing a potential framework for creating derivatives, specific research detailing the synthesis and biological evaluation of a library of this compound analogs with modified functional groups is not publicly available. nih.gov

There is no specific published research on the introduction of various steric and electronic substituents to the this compound structure to probe its SAR. This type of study would involve introducing bulky groups to understand steric tolerance or adding electron-withdrawing or electron-donating groups to modulate electronic properties and, consequently, binding affinities or reactivity. dntb.gov.ua While these are standard medicinal chemistry strategies, their application to this compound has not been documented.

The exploration of different ring systems or modifications to alter the conformational flexibility of this compound has not been described in the literature. Such advanced analog design might involve altering the core ring structure or introducing elements that restrict or enhance rotational freedom to understand the bioactive conformation. cyberleninka.ru Without a known biological target and activity for this compound, such extensive synthetic explorations are likely yet to be undertaken.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This computational approach is invaluable for predicting the activity of novel compounds.

Descriptor Calculation and Feature Selection

No specific QSAR studies on this compound, including the calculation of molecular descriptors and subsequent feature selection, are present in the current body of scientific literature. The initial and crucial step in any QSAR study is the calculation of various descriptors—such as electronic, steric, hydrophobic, and topological properties—for a series of analogs. nih.govnih.gov This would be followed by feature selection to identify the descriptors that are most relevant to the biological activity being modeled. As no series of biologically evaluated this compound analogs has been published, the foundational data for such a study is not available.

Statistical Model Development and Validation

The development and validation of statistical QSAR models for this compound have not been reported. This process would involve using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model, followed by rigorous internal and external validation to ensure its robustness and predictive power. nih.govmdpi.com While general QSAR studies have been conducted on other classes of diterpenoids, demonstrating the applicability of these methods, no such models have been specifically developed for this compound. nih.gov

Based on an extensive review of the available scientific literature, there is a notable absence of specific research dedicated to the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of this compound. While the methodologies for such studies are well-established and have been applied to other diterpenoids, this compound itself does not appear to have been the subject of the detailed analog synthesis, biological evaluation, and computational modeling required to generate the data for the analyses outlined. The total synthesis of the related Elisabethin A suggests that the chemical tools to create derivatives may be accessible. nih.gov However, until a specific biological activity for this compound is identified and a series of analogs are synthesized and tested, the in-depth SAR and QSAR studies remain a future prospect in the exploration of this marine natural product.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry provides a powerful lens through which to view the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods allow scientists to build predictive models that can guide the synthesis of more potent and selective analogs.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein to form a stable complex. mdpi.com By simulating the binding process, researchers can gain insights into the binding affinity, which is a measure of the strength of the interaction.

In a hypothetical docking study of this compound against a target protein, such as a specific kinase or enzyme, the primary goal would be to identify the most likely binding pose. The results of such a study are often presented in a table that ranks different poses based on a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. mdpi.com

Table 1: Hypothetical Docking Scores for this compound and its Derivatives against a Target Protein

Compound Docking Score (kcal/mol) Key Interacting Residues
This compound -9.5 Tyr23, Leu88, Val34
Derivative 1 -10.2 Tyr23, Leu88, Arg75
Derivative 2 -8.7 Leu88, Val34, Ser76

This table is for illustrative purposes only and does not represent actual experimental data.

The insights from these simulations can guide medicinal chemists in modifying the structure of this compound to enhance its interaction with the target protein, potentially leading to improved biological activity.

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. mdpi.comuu.nl MD simulations track the movements of atoms in a system by solving Newton's equations of motion, providing a detailed understanding of the conformational changes that occur upon ligand binding. rsc.orgyoutube.com

For this compound, an MD simulation could reveal how the compound settles into the binding pocket and how its conformation adapts to the protein's structure. mdpi.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Protein RMSF (Å) - Binding Site
0 0.0 0.5
10 1.2 0.8
20 1.5 1.0
30 1.4 0.9
40 1.5 0.9
50 1.6 1.1

This table is for illustrative purposes only and does not represent actual experimental data.

This data can help to confirm the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interaction.

Pharmacophore Modeling for Key Interaction Features

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. youtube.comnih.gov

For this compound, a pharmacophore model could be developed based on its docked pose within the active site of its target. This model would highlight the essential spatial arrangement of functional groups required for binding. This pharmacophore can then be used as a 3D query to screen large compound libraries for new molecules with similar interaction features, potentially leading to the discovery of novel scaffolds with the desired biological activity. mdpi.com

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological activity of a compound. solubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological effects because biological targets, such as enzymes and receptors, are themselves chiral. biomedgrid.com

Natural products like this compound often possess multiple chiral centers, leading to a large number of possible stereoisomers. It is common for only one of these isomers to be biologically active. nih.gov The specific stereochemistry of this compound is therefore critical for its interaction with its target protein. Any changes to the stereocenters could lead to a loss of activity or even an undesirable off-target effect. solubilityofthings.com

Computational methods can be used to explore the influence of stereochemistry on binding. By creating models of different stereoisomers of this compound and performing docking and MD simulations for each, researchers can predict which isomer is likely to be the most active. These computational predictions can then guide synthetic efforts to produce the most promising stereoisomer for further biological evaluation. nih.gov

Table 3: Hypothetical Biological Activity of this compound Stereoisomers

Stereoisomer Predicted Binding Affinity (Ki, nM) Observed Biological Activity (IC50, µM)
(1S, 2R, 5R)-Elisabethin D 15 0.5
(1R, 2S, 5S)-Elisabethin D >1000 >50
(1S, 2S, 5R)-Elisabethin D 500 25
(1R, 2R, 5S)-Elisabethin D 800 40

This table is for illustrative purposes only and does not represent actual experimental data.

Future Perspectives and Translational Research Opportunities for Elisabethin D

Advancements in Sustainable Sourcing and Production of Elisabethin D

The limited availability of this compound from its natural source necessitates the development of sustainable and scalable production methods to support preclinical and clinical research.

The wild harvesting of Pseudopterogorgia elisabethae is not a sustainable long-term strategy for obtaining this compound due to ecological concerns and the low yield of the compound. Therefore, aquaculture of the gorgonian coral represents a viable alternative. Controlled cultivation in marine farms or large-scale aquaria could provide a consistent and environmentally friendly supply of biomass. This approach would also offer the opportunity to optimize growth conditions, such as light, temperature, and nutrient levels, to potentially enhance the production of this compound and other bioactive diterpenes. Furthermore, understanding the symbiotic relationships of P. elisabethae, particularly with microorganisms, may reveal that the true producers of these compounds are microbial symbionts, which could then be cultured independently.

Modern biotechnology offers powerful tools for the sustainable production of complex natural products like this compound. Heterologous expression, a technique where the genetic machinery for producing a compound from one organism is transferred to another, more easily culturable host, is a promising strategy. mdpi.commdpi.comnih.govnih.govresearchgate.net The biosynthetic gene cluster responsible for this compound production in P. elisabethae or its potential microbial symbiont could be identified and expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This would enable large-scale fermentation to produce this compound, overcoming the limitations of natural sourcing. The identification of the diterpene cyclase, elisabethatriene (B1243429) synthase, from P. elisabethae is a crucial first step in this direction, as it elucidates the initial stages of the biosynthetic pathway for related diterpenes. nih.govdoaj.org

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To fully harness the therapeutic potential of this compound, a thorough understanding of its mechanism of action is essential. Advanced omics technologies, such as proteomics and metabolomics, can provide a systems-level view of the biological effects of this compound.

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the molecular targets of bioactive compounds. nih.govnih.govmdpi.com By treating cells or tissues with this compound and analyzing the subsequent changes in the proteome, researchers can identify proteins that directly bind to the compound or whose expression levels are altered. Techniques such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP) can be employed to pinpoint the direct protein targets of this compound. nih.govembopress.orgnih.govresearchgate.net Identifying these targets is a critical step in understanding its mechanism of action and for the rational design of more potent and selective derivatives. nih.gov

Metabolomics, the comprehensive analysis of small molecules within a biological system, can shed light on the metabolic pathways affected by this compound. nih.govresearchgate.netuniversiteitleiden.nlmdpi.comyoutube.com By comparing the metabolomic profiles of cells or organisms treated with this compound to untreated controls, it is possible to identify metabolic perturbations. A metabolomic study of soft corals from the Colombian Caribbean, which included P. elisabethae, has already demonstrated the potential of this approach to identify bioactive metabolites. nih.gov This information can reveal the broader physiological effects of the compound and help to elucidate its mechanism of action, as well as identify potential biomarkers for its activity.

Rational Drug Design and Optimization of this compound-Based Chemotypes

With a deeper understanding of the structure-activity relationships (SAR) and molecular targets of this compound, medicinal chemists can embark on the rational design of novel analogs with improved therapeutic properties. nih.govnih.govsci-hub.stlongdom.org By systematically modifying the chemical structure of this compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies can predict how different modifications will affect the binding of the compound to its target proteins, guiding the synthetic efforts. elsevierpure.com The total synthesis of related compounds like Elisabethin A has provided a synthetic framework that can be adapted for the creation of a library of this compound analogs for biological screening. nih.govacs.org This approach has been successfully applied to other diterpenes to improve their therapeutic potential. researchgate.netfrontiersin.orgmdpi.com

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Despite a comprehensive search of available scientific literature and databases, no information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its "Future Perspectives and Translational Research Opportunities" as requested.

The outlined sections, including lead optimization strategies, scaffold hopping, bioisosteric replacement, and its potential use as a biochemical tool to elucidate biological pathways and understand cellular processes, require specific research findings and data related to this compound. In the absence of any studies or publications on this compound, generating scientifically accurate and informative content for the requested article is not feasible.

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Q & A

Q. What spectroscopic methods are most effective for identifying Elisabethin D’s structural features, and how should they be applied?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, and COSY) to map carbon-hydrogen frameworks and elucidate stereochemistry. Compare chemical shifts with structurally related compounds like Elisabethin A or Colombiasin A . Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyls). For ambiguous regions, use NOESY/ROESY to resolve spatial proximity of protons .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Adapt palladium-catalyzed enantioselective strategies (e.g., redox-relay Heck alkenylation) used for Elisabethin A . Optimize reaction conditions (solvent, temperature, catalyst loading) via Design of Experiments (DoE). Validate purity at each step using HPLC with UV/ELSD detectors and compare retention times to known standards. Report detailed synthetic pathways in the main manuscript, reserving iterative optimization data for supplementary materials .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Methodological Answer : Employ flash chromatography with gradient elution (hexane/ethyl acetate) for preliminary separation. Final purification requires preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor fractions via TLC and LC-MS. For scale-up, consider countercurrent chromatography (CCC) to preserve stereochemical integrity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data across studies?

  • Methodological Answer : Conduct a meta-analysis of bioassay protocols (e.g., cell lines, assay conditions, controls). Validate inconsistencies using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical tools like ANOVA to identify confounding variables (e.g., solvent effects, impurity thresholds). Cross-reference with structural analogs (e.g., Elisapterosin B) to isolate SAR determinants .

Q. What computational strategies can enhance the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model membrane permeability and docking studies (AutoDock Vina) for target binding affinity. Validate predictions with in vitro assays (Caco-2 for absorption, microsomal stability tests). Compare results to QSAR models trained on diterpenoid libraries .

Q. How can researchers ensure reproducibility in this compound’s biological assays while minimizing batch variability?

  • Methodological Answer : Standardize cell culture conditions (passage number, media lot). Include internal controls (e.g., reference inhibitors) in each assay plate. Use blinded data analysis to reduce bias. Document raw data (absorbance, fluorescence) in supplementary tables with metadata (instrument calibration logs, operator ID) .

Q. What strategies are critical for integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?

  • Methodological Answer : Pair LC-MS-based metabolomics with stable isotope labeling (13C-glucose) to trace this compound’s metabolic fate. For proteomics, use SILAC or TMT labeling to quantify target protein interactions. Apply pathway enrichment analysis (KEGG, Reactome) to contextualize findings .

Data Analysis & Reporting

Q. How should researchers address discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer : Reconcile shifts using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Validate predicted spectra with experimental data via RMSD analysis. If unresolved, consider dynamic effects (e.g., rotamers) and report conformational flexibility in the discussion .

Q. What frameworks (e.g., FINER, PICO) are suitable for structuring hypothesis-driven studies on this compound?

  • Methodological Answer : Apply FINER criteria to ensure feasibility, novelty, and ethical compliance. For mechanistic studies, use PICO: Population (target protein), Intervention (this compound), Comparison (known inhibitors), Outcome (IC50 shift). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. How can researchers ethically access and cite proprietary spectral data for this compound?

  • Methodological Answer : Submit formal requests to repositories (e.g., Cambridge Structural Database) with a detailed research plan, supervisor endorsement, and adherence to FAIR principles. Cite datasets with DOIs and include licensing agreements in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.